N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide is a complex organic compound that features a benzoxazole moiety, a nitrobenzoyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Coupling Reactions: The benzoxazole derivative is then coupled with a nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted benzoxazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of benzoxazole derivatives with biological targets such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitrobenzoyl group may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: Contains a benzothiazole ring, which has sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both a benzoxazole ring and a nitrobenzoyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-nitrobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O5/c32-25(18-10-14-22(15-11-18)31(34)35)28-20-12-8-17(9-13-20)26(33)29-21-5-3-4-19(16-21)27-30-23-6-1-2-7-24(23)36-27/h1-16H,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYRGMBXIOLVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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